molecular formula C5H6ClN3O B6203679 5-chloro-6-methoxypyridazin-3-amine CAS No. 89182-21-8

5-chloro-6-methoxypyridazin-3-amine

Cat. No.: B6203679
CAS No.: 89182-21-8
M. Wt: 159.6
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Description

5-Chloro-6-methoxypyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methoxypyridazin-3-amine typically involves the chlorination and methoxylation of pyridazine derivatives. One common method includes the reaction of 3-aminopyridazine with chlorinating agents such as thionyl chloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxypyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, which can have different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

5-Chloro-6-methoxypyridazin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-6-methoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methoxypyridazin-3-amine is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. These substituents can enhance its pharmacological properties and make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

5-chloro-6-methoxypyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFWNJYXKWKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89182-21-8
Record name 5-chloro-6-methoxypyridazin-3-amine
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